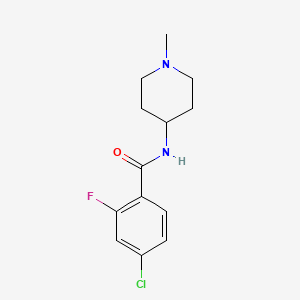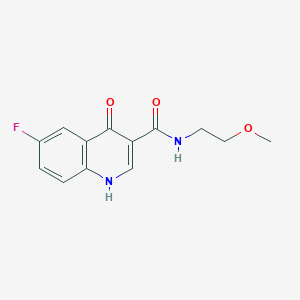
6-fluoro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide
描述
6-fluoro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide is a heterocyclic organic compound characterized by a quinoline core structure. This compound is notable for its unique chemical properties imparted by the presence of fluorine, hydroxyl, and methoxyethyl groups. Heterocyclic compounds like this one are significant in various fields, including pharmaceuticals, due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-fluoro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-fluoro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用机制
The mechanism of action of 6-fluoro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, its fluorescence quenching properties are attributed to its interaction with titanium oxide nanoparticles (TiO₂ NPs), which involves both static and dynamic quenching mechanisms . The compound’s binding to TiO₂ NPs is characterized by favorable electrostatic and ionic interactions, as indicated by thermodynamic parameters such as negative free energy (ΔG) and enthalpy (ΔH) changes .
相似化合物的比较
Similar Compounds
6-fluoro-4-hydroxy-2-methylquinoline: Shares a similar quinoline core but differs in the substituent groups.
4-hydroxy-2-quinolones: A broader class of compounds with similar core structures but varying substituents.
Uniqueness
6-fluoro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide is unique due to its specific combination of substituents, which impart distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, enhances its solubility and potential interactions with biological targets.
属性
IUPAC Name |
6-fluoro-N-(2-methoxyethyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-19-5-4-15-13(18)10-7-16-11-3-2-8(14)6-9(11)12(10)17/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEXKCUIQOPQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile](/img/structure/B4515956.png)
![N-[2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4515959.png)
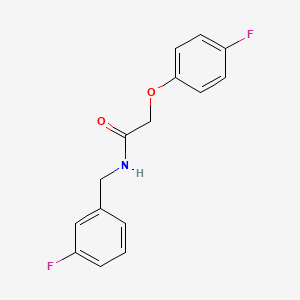
![(3-methoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B4515981.png)
![5-ethyl-8-oxo-N-(pyridin-4-ylmethyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B4515984.png)

![3-[(4-Benzoylpiperidin-1-yl)methyl]-3-hydroxy-1-methylpiperidin-2-one](/img/structure/B4516008.png)
![3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4516011.png)
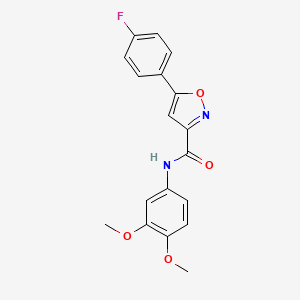
![3-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B4516024.png)
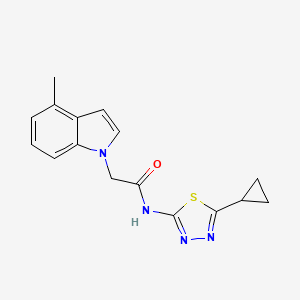
![2-[2-(3-Methyl-1,2,4-oxadiazol-5-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B4516041.png)
![N-cyclohexyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4516045.png)
